8-[(4-benzyl-4H-1,2,4-triazol-3-yl)sulfanyl]-1,3,7-trimethyl-3,7-dihydro-1H-purine-2,6-dione
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Overview
Description
8-[(4-BENZYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-1,3,7-TRIMETHYL-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE is a complex organic compound that belongs to the class of triazole derivatives This compound is characterized by the presence of a triazole ring, a benzyl group, and a purine base
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-[(4-BENZYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-1,3,7-TRIMETHYL-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE typically involves multiple stepsThis reaction is highly efficient and regioselective, producing 1,2,3-triazoles under mild conditions . The reaction conditions often include the use of copper(I) catalysts, such as copper sulfate, in the presence of reducing agents like sodium ascorbate.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and yield. The process typically includes rigorous purification steps, such as recrystallization and chromatography, to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
8-[(4-BENZYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-1,3,7-TRIMETHYL-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the triazole ring or the purine base.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce corresponding alcohols or amines.
Scientific Research Applications
8-[(4-BENZYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-1,3,7-TRIMETHYL-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE has a wide range of scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as an enzyme inhibitor and its role in biochemical pathways.
Medicine: Explored for its anticancer, antibacterial, and antiviral properties.
Industry: Utilized in the development of new materials and as a building block for complex organic synthesis.
Mechanism of Action
The mechanism of action of 8-[(4-BENZYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-1,3,7-TRIMETHYL-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE involves its interaction with specific molecular targets and pathways. The triazole ring can form hydrogen bonds and coordinate with metal ions, enhancing its binding affinity to enzymes and receptors . This interaction can inhibit enzyme activity or modulate receptor function, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Tris(1-benzyl-1H-1,2,3-triazol-4-yl)methyl amine: A similar compound used as a ligand in coordination chemistry.
1,2,4-Triazole derivatives: These compounds share the triazole ring structure and exhibit similar biological activities.
Uniqueness
8-[(4-BENZYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-1,3,7-TRIMETHYL-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE is unique due to its combination of a triazole ring and a purine base, which provides a distinct set of chemical and biological properties. This dual functionality allows it to participate in a broader range of reactions and interactions compared to simpler triazole derivatives.
Properties
Molecular Formula |
C17H17N7O2S |
---|---|
Molecular Weight |
383.4 g/mol |
IUPAC Name |
8-[(4-benzyl-1,2,4-triazol-3-yl)sulfanyl]-1,3,7-trimethylpurine-2,6-dione |
InChI |
InChI=1S/C17H17N7O2S/c1-21-12-13(22(2)17(26)23(3)14(12)25)19-15(21)27-16-20-18-10-24(16)9-11-7-5-4-6-8-11/h4-8,10H,9H2,1-3H3 |
InChI Key |
PWXYPRMRXNDBMC-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(N=C1SC3=NN=CN3CC4=CC=CC=C4)N(C(=O)N(C2=O)C)C |
Origin of Product |
United States |
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